molecular formula C27H46O2 B079680 26-Hydroxycholesterol CAS No. 13095-61-9

26-Hydroxycholesterol

Cat. No.: B079680
CAS No.: 13095-61-9
M. Wt: 402.7 g/mol
InChI Key: FYHRJWMENCALJY-UHFFFAOYSA-N
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Description

26-Hydroxycholesterol, also known as cholest-5-ene-3β,26-diol, is an oxysterol derived from cholesterol. It is synthesized by a mitochondrial P-450 enzyme and is widely distributed in various tissues. This compound plays a significant role in cholesterol metabolism and is involved in the synthesis of bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 26-Hydroxycholesterol can be synthesized from cholesterol through enzymatic hydroxylation. A practical method involves the use of a two-step reduction procedure starting from kryptognin (cholest-5-ene-3β,26-diol,16-22-dione). The Clemmensen reduction (Zn/Hg amalgam and HCl) yields a mixture of this compound, this compound-16-one, and this compound-22-one .

Industrial Production Methods: Industrial production of this compound typically involves microbial transformation of cholesterol using specific enzymes such as CYP125 and CYP142. These enzymes hydroxylate the terminal methyl groups of the cholesterol side chain at positions C26 and C27 .

Chemical Reactions Analysis

Types of Reactions: 26-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Enzymatic oxidation using mitochondrial P-450 enzymes.

    Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl.

    Substitution: Reactions involving nucleophilic substitution at the hydroxyl group.

Major Products: The major products formed from these reactions include bile acids and other oxysterols .

Scientific Research Applications

26-Hydroxycholesterol has numerous scientific research applications across various fields:

Chemistry:

  • Used as a standard in analytical chemistry for the identification and quantification of oxysterols.

Biology:

Medicine:

Industry:

  • Utilized in the production of bile acids and other steroid intermediates.

Mechanism of Action

26-Hydroxycholesterol exerts its effects through various molecular targets and pathways. It inhibits cholesterol synthesis and low-density lipoprotein receptor activity by reducing the activity of HMG-CoA reductase. Additionally, it influences DNA synthesis and immune responses by modulating signaling pathways involved in inflammation and cholesterol metabolism .

Comparison with Similar Compounds

  • 25-Hydroxycholesterol
  • 24-Hydroxycholesterol
  • 27-Hydroxycholesterol

Comparison: 26-Hydroxycholesterol is unique due to its specific hydroxylation at the C26 position, which distinguishes it from other oxysterols. While 25-Hydroxycholesterol and 27-Hydroxycholesterol also play roles in cholesterol metabolism, this compound is particularly significant in the synthesis of bile acids and the regulation of cholesterol synthesis .

Properties

IUPAC Name

17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHRJWMENCALJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13095-61-9
Record name NSC226105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
26-Hydroxycholesterol
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26-Hydroxycholesterol
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26-Hydroxycholesterol
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26-Hydroxycholesterol

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